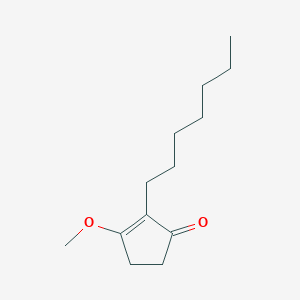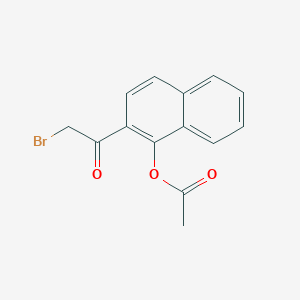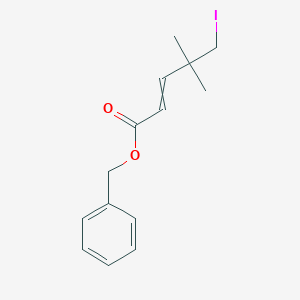![molecular formula C12H19NO5 B14215291 Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate CAS No. 827044-72-4](/img/structure/B14215291.png)
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as diethyl allylmalonate and diethyl 2-(prop-2-enyl)malonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate typically involves the reaction of diethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-allylmalonate. While these compounds share some structural similarities, this compound is unique due to the presence of the acetyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity .
List of Similar Compounds
- Diethyl malonate
- Diethyl 2-allylmalonate
- Diethyl 2-(prop-2-enyl)malonate
Propiedades
Número CAS |
827044-72-4 |
|---|---|
Fórmula molecular |
C12H19NO5 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
diethyl 2-[acetyl(prop-2-enyl)amino]propanedioate |
InChI |
InChI=1S/C12H19NO5/c1-5-8-13(9(4)14)10(11(15)17-6-2)12(16)18-7-3/h5,10H,1,6-8H2,2-4H3 |
Clave InChI |
YCQZYJYVYJGSNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N(CC=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


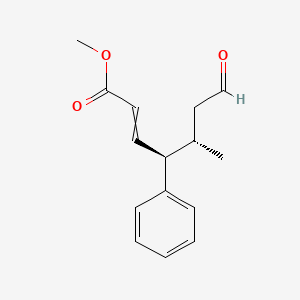
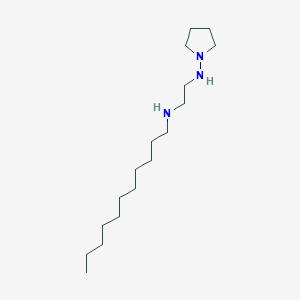



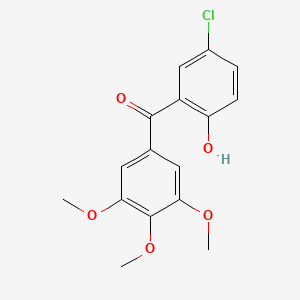
![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)
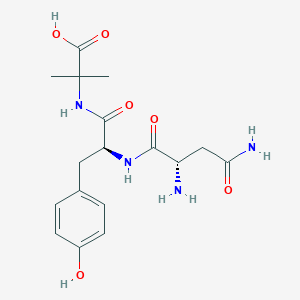
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)

